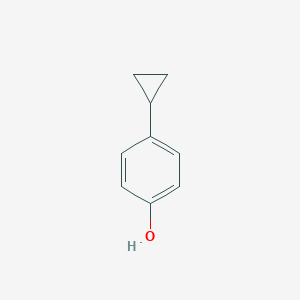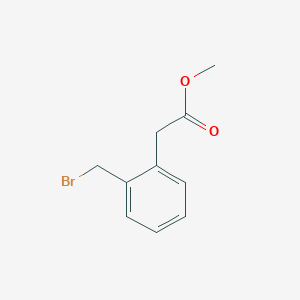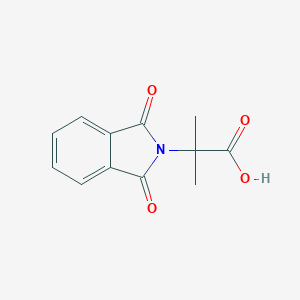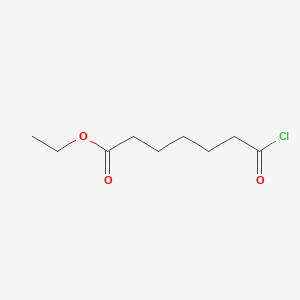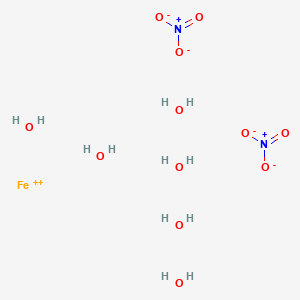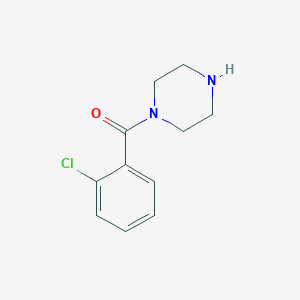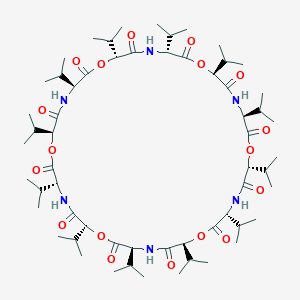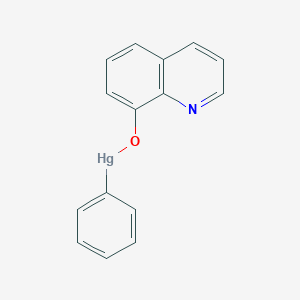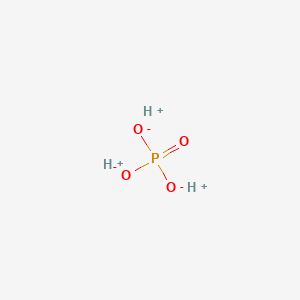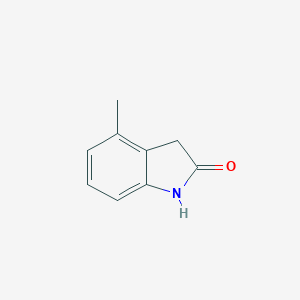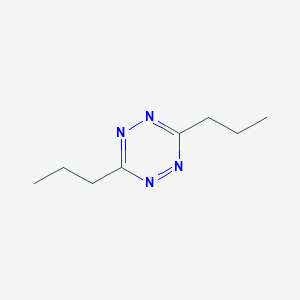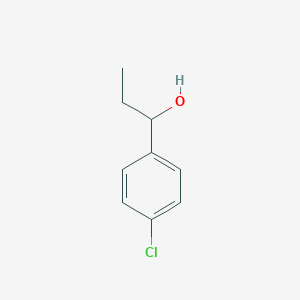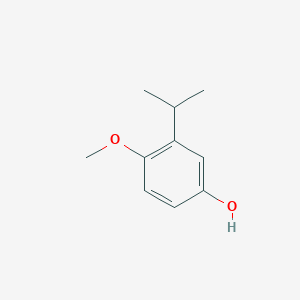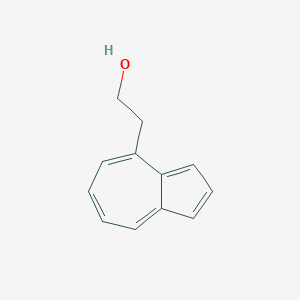
2-(4-Azulyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Azulyl)ethanol, also known as 4-(2-hydroxyethyl)-1,2,3,4-tetrahydroazulene, is a chemical compound that belongs to the azulene class of compounds. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents such as ethanol, ether, and chloroform. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicine, cosmetics, and food industries.
Mécanisme D'action
The mechanism of action of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-(4-Azulyl)ethanolAzulyl)ethanol possesses antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-(4-Azulyl)ethanolAzulyl)ethanol in lab experiments is its low toxicity. It is also relatively easy to synthesize and is readily available. However, one limitation is its low stability, which makes it difficult to store and transport.
Orientations Futures
There are several future directions for the research of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol can be achieved through several methods. One common method involves the reaction of azulene with ethylene oxide in the presence of a base such as sodium hydroxide. Another method involves the hydrogenation of azulene in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
2-(2-(4-Azulyl)ethanolAzulyl)ethanol has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been shown to possess anti-inflammatory and analgesic properties. It has been used in the formulation of topical creams and ointments for the treatment of skin disorders such as eczema and psoriasis.
Propriétés
Numéro CAS |
13935-44-9 |
|---|---|
Nom du produit |
2-(4-Azulyl)ethanol |
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-azulen-4-ylethanol |
InChI |
InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2 |
Clé InChI |
NUNNFXWRAPYHDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
SMILES canonique |
C1=CC=C(C2=CC=CC2=C1)CCO |
Autres numéros CAS |
13935-44-9 |
Synonymes |
2-azulen-4-ylethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



